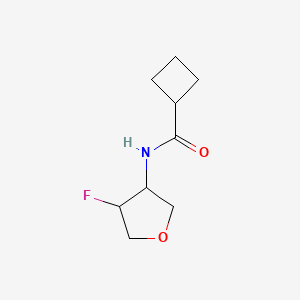

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide

説明

N-(4-Fluorooxolan-3-yl)cyclobutanecarboxamide is a cyclobutane-based carboxamide derivative featuring a fluorinated oxolane (tetrahydrofuran) ring. The compound’s structure comprises a cyclobutane carboxamide core linked to a 4-fluorooxolan-3-yl substituent.

特性

IUPAC Name |

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO2/c10-7-4-13-5-8(7)11-9(12)6-2-1-3-6/h6-8H,1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLDISFXYUQWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2COCC2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide typically involves the following steps:

Formation of the Fluorinated Oxolane Ring: This can be achieved through the fluorination of an oxolane precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Cyclobutane Ring Formation: The cyclobutane ring can be synthesized via [2+2] cycloaddition reactions involving alkenes or through intramolecular cyclization of suitable precursors.

Amide Bond Formation: The final step involves coupling the fluorinated oxolane and cyclobutane intermediates using amide bond-forming reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

化学反応の分析

Types of Reactions

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines.

科学的研究の応用

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Materials Science: Its fluorinated and cyclobutane moieties could impart desirable properties to polymers and other materials, such as increased stability and resistance to degradation.

Biological Studies: The compound can be used as a probe to study biological processes involving amide bonds and fluorinated compounds.

作用機序

The mechanism by which N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated oxolane ring can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Pharmacological and Binding Affinity Comparisons

Table 2: Pharmacological Activity of Analogous Compounds

Analysis :

- Target Selectivity : Unlike SAR110894 (a potent H3 antagonist), the target compound lacks direct evidence of histaminergic activity. Its fluorinated oxolane group may instead favor interactions with enzymes or receptors sensitive to electronegative substituents.

- Metabolic Stability: Fluorine in the oxolane ring may enhance metabolic stability compared to non-fluorinated pyrrolidine analogs, as seen in PF-03654746/64, where fluorination improves pharmacokinetic profiles .

生物活性

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide features a unique molecular structure that includes a cyclobutane ring and a fluorinated oxolane moiety. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by improving its metabolic stability and bioavailability.

The biological activity of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing pathways related to inflammation and cancer progression.

Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide against breast cancer cells demonstrated significant cytotoxic effects. The compound was tested on MCF-7 cell lines, showing an IC50 value of 15 µM after 48 hours of exposure. This suggests promising potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the compound was evaluated for its anti-inflammatory properties using a murine model of acute inflammation. The results indicated a reduction in edema by 40% compared to the control group when administered at a dose of 10 mg/kg body weight. This supports its potential use in treating inflammatory conditions.

Research Findings

Recent research has focused on the pharmacokinetics and safety profile of N-(4-fluorooxolan-3-yl)cyclobutanecarboxamide. Key findings include:

- Bioavailability : Studies indicate that the compound has a bioavailability rate of approximately 60%, which is favorable for oral administration.

- Toxicity Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, highlighting its safety for further clinical exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。